

Head-to-Head Comparison: Ameltolide vs. Lacosamide in Anticonvulsant Drug Development

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Compound of Interest		
Compound Name:	Ameltolide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Ameltolide**, an investigational anticonvulsant agent, and Lacosamide, an approved anti-epileptic drug. The comparison focuses on their mechanism of action, preclinical efficacy, pharmacokinetics, and safety profiles, drawing upon available experimental data. It is important to note that **Ameltolide**'s development appears to have been discontinued, and as such, the depth of publicly available data is significantly less than for the clinically approved Lacosamide.

Chemical Structures and Properties

Feature	Ameltolide	Lacosamide
Chemical Name	4-amino-N-(2,6- dimethylphenyl)benzamide	(R)-2-acetamido-N-benzyl-3- methoxypropanamide
Molecular Formula	C15H16N2O	C13H18N2O3
Molecular Weight	240.3 g/mol	250.29 g/mol
Structure	Ameltolide structure	Lacosamide structure

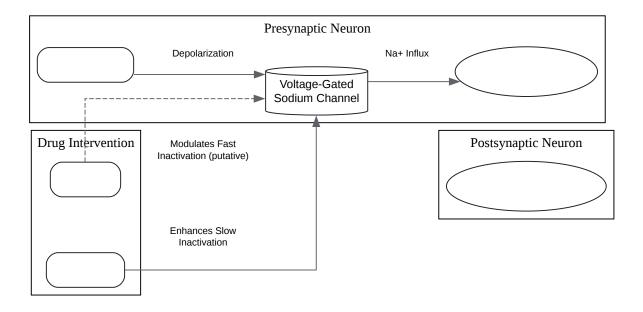
Mechanism of Action



Both **Ameltolide** and Lacosamide are believed to exert their anticonvulsant effects through the modulation of voltage-gated sodium channels, a key mechanism for controlling neuronal excitability. However, they are thought to interact with these channels in different ways.

Ameltolide: Preclinical studies suggest that **Ameltolide**'s anticonvulsant properties are a direct result of its interaction with neuronal voltage-dependent sodium channels.[1] It is believed to have a phenytoin-like profile, suggesting it may act on the fast inactivation of these channels.[2]

Lacosamide: Lacosamide has a distinct mechanism of action, selectively enhancing the slow inactivation of voltage-gated sodium channels without significantly affecting fast inactivation.[3] [4][5] This is thought to result in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.



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Figure 1: Simplified signaling pathway of **Ameltolide** and Lacosamide on voltage-gated sodium channels.

Preclinical Efficacy



Anticonvulsant Activity

The anticonvulsant activity of both compounds has been evaluated in various animal models, primarily the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.

Compound	Animal Model	Test	ED50 (mg/kg)	Administrat ion	Reference
Ameltolide	Mouse	MES	1.4	Oral	
Rat	MES	52 μmol/kg (~12.5 mg/kg)	Oral		
Lacosamide	Mouse	MES	8.3	Intraperitonea I	
Rat	MES	3.9	Oral		

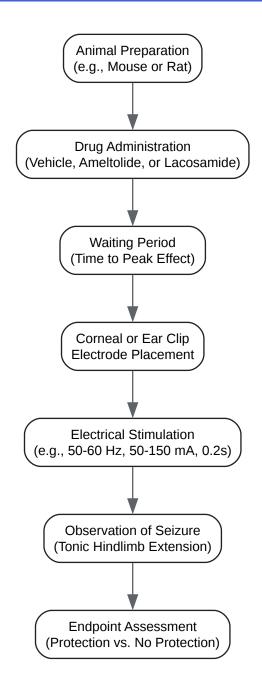
Note: Direct comparison of ED₅₀ values should be made with caution due to differences in experimental protocols, animal strains, and administration routes.

Experimental Protocols

Maximal Electroshock (MES) Test (General Protocol):

This test is a standard preclinical model to assess anticonvulsant efficacy.





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Figure 2: General experimental workflow for the Maximal Electroshock (MES) test.

A more detailed, though still generalized, protocol is as follows:

 Animal Selection: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.



- Drug Administration: The test compound (Ameltolide or Lacosamide) or vehicle is administered, typically orally or intraperitoneally, at various doses to different groups of animals.
- Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak effect of the drug.
- Stimulation: An electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
- Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
- Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the ED₅₀.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Test (General Protocol):

This model is used to identify compounds that can raise the seizure threshold.

- Animal Selection and Drug Administration: Similar to the MES test.
- PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.
- Endpoint: Protection is defined as the absence of a clonic seizure lasting for a specific duration (e.g., 5 seconds).

Pharmacokinetics



Compound	Animal Model	Key Pharmacokinetic Parameters	Reference
Ameltolide	Mouse	After oral administration of 2.0 mg/kg, Cmax of parent drug was 572 ng/mL.	
Dog	Elimination half-life of 5.46 hours.		
Lacosamide	Human	Oral bioavailability of nearly 100%. Half-life of approximately 13 hours. Low plasma protein binding (<15%).	

Safety and Toxicology

Ameltolide:

- Developmental Toxicology: In rats, maternal and fetal body weight were depressed at higher doses (50 mg/kg). The no-observed-effect level (NOEL) for developmental toxicity was 25 mg/kg. In rabbits, it was found to be weakly teratogenic at high doses (50-100 mg/kg) that also caused maternal toxicity.
- Subchronic Toxicity (Monkeys): At doses up to 20 mg/kg/day for 3 months, no toxicologically important alterations were observed. At higher doses (45 and 100 mg/kg), adverse effects including convulsions were noted, and two deaths occurred.

Lacosamide:

• Mutagenicity: Lacosamide was not mutagenic in the Ames test.



- Cardiovascular Safety: In vitro studies showed no relevant inhibitory effects on hERG channels. In vivo studies in dogs and monkeys showed dose-dependent PR and QRS prolongation at exposure levels 1.5- to 2-fold above the maximum recommended human dose.
- Clinical Trials: The most common adverse events reported in clinical trials were dizziness, headache, nausea, and diplopia.



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Figure 3: Summary of key safety findings for Ameltolide and Lacosamide.

Clinical Development

Ameltolide: There is no publicly available information on any clinical trials conducted for **Ameltolide**. Its development is presumed to have been discontinued at the preclinical or early clinical stage.

Lacosamide: Lacosamide has undergone extensive clinical development and is approved as an adjunctive therapy for partial-onset seizures.

- Pivotal Phase III Trials: Three large, randomized, double-blind, placebo-controlled trials
 demonstrated the efficacy and safety of lacosamide (200, 400, and 600 mg/day) in reducing
 seizure frequency in patients with uncontrolled partial-onset seizures.
- Long-term Extension Studies: Open-label extension trials have shown sustained efficacy and a consistent safety profile with long-term lacosamide treatment.

Summary and Conclusion



This comparison highlights the different developmental stages and available data for **Ameltolide** and Lacosamide. Lacosamide is a well-characterized and clinically validated anticonvulsant with a novel mechanism of action targeting the slow inactivation of sodium channels. In contrast, **Ameltolide** is an investigational compound with limited publicly available data, suggesting its development was halted.

While both compounds likely target sodium channels, their distinct interaction mechanisms could translate to different efficacy and safety profiles. The preclinical data for **Ameltolide** suggested potent anticonvulsant activity in the MES model. However, without clinical data, a direct comparison of its therapeutic potential against Lacosamide is not possible.

For researchers in anticonvulsant drug development, the story of **Ameltolide** and the success of Lacosamide underscore the importance of a comprehensive preclinical and clinical evaluation to establish a favorable risk-benefit profile. The unique mechanism of Lacosamide also represents a successful example of targeting a specific biophysical property of an ion channel to achieve therapeutic benefit.

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